N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide: is a complex organic compound characterized by the presence of furan, thiomorpholine, thiophene, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-3-yl)ethanamine and 4-(thiophen-3-yl)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, temperatures, and reaction times. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the benzamide group may produce the corresponding amine derivative.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
- N-(2-(thiophen-3-yl)-2-thiomorpholinoethyl)-4-(furan-3-yl)benzamide
- N-(2-(furan-3-yl)-2-morpholinoethyl)-4-(thiophen-3-yl)benzamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of both furan and thiophene rings, as well as the thiomorpholine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-21(17-3-1-16(2-4-17)19-6-10-27-15-19)22-13-20(18-5-9-25-14-18)23-7-11-26-12-8-23/h1-6,9-10,14-15,20H,7-8,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTCETRZYJNINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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